molecular formula C18H20F2N4O B2552887 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 2034634-30-3

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone

Cat. No. B2552887
CAS RN: 2034634-30-3
M. Wt: 346.382
InChI Key: RTRNFJNOEDLJNN-UHFFFAOYSA-N
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Description

The compound , (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone, is a derivative of piperazine and pyrazole, which are both significant in medicinal chemistry due to their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structures and potential biological activities. For instance, the synthesis of piperazine derivatives with anticancer and antituberculosis properties is detailed in the first paper . The second paper discusses a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones with central nervous system depressant activity, anticonvulsant properties, and potential antipsychotic effects . These studies suggest that the compound may also possess similar biological activities due to the presence of the piperazine and pyrazole moieties.

Synthesis Analysis

The synthesis of related piperazine derivatives is described in the first paper, where a reductive amination method is employed using sodium triacetoxyborohydride to yield the desired products . Although the exact synthesis of the compound is not provided, it can be inferred that a similar method could be applied, considering the structural similarities. The synthesis process is characterized by its simplicity and convenience, which could be advantageous for the production of the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further linked to a piperazine moiety, and finally, a difluorophenyl group as a substituent. The spectral studies mentioned in the first paper for the characterization of newly synthesized compounds could be applicable for the analysis of the compound as well . These studies would typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

Molecular Interaction and Antagonist Activity

One study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, highlighting the compound's potential for detailed pharmacological analysis and its role in receptor binding and activity modulation (Shim et al., 2002). This research contributes to understanding the structural and conformational requirements for receptor antagonism, offering insights into the therapeutic potential of related compounds.

Anticancer and Antituberculosis Applications

Another study synthesized derivatives of a closely related compound to assess their anticancer and antituberculosis activities. This research demonstrated that some synthesized derivatives exhibit significant activity against human breast cancer cell lines and the bacterium responsible for tuberculosis, highlighting the compound's versatility in treating diverse diseases (Mallikarjuna et al., 2014).

Antibacterial and Antifungal Agents

Research into novel pyrazole carboxamide derivatives, which include structural elements similar to the compound , has shown promising antibacterial and antifungal properties. These studies indicate potential applications in combating microbial infections, underscoring the importance of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).

Synthesis and Structural Characterization

The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives have been detailed, providing foundational knowledge for further exploration of these compounds in various scientific applications. This research offers insights into the chemical structure and properties, essential for designing compounds with specific biological activities (Hong-Shui Lv et al., 2013).

properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O/c1-22-16(11-15(21-22)12-5-6-12)23-7-9-24(10-8-23)18(25)17-13(19)3-2-4-14(17)20/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRNFJNOEDLJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone

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